molecular formula C14H20N2O2 B2536920 3-(4-Benzylpiperazin-1-yl)propanoic acid CAS No. 174525-87-2

3-(4-Benzylpiperazin-1-yl)propanoic acid

Cat. No.: B2536920
CAS No.: 174525-87-2
M. Wt: 248.326
InChI Key: OKMRLRFCLKDMTG-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.326. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(18)6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMRLRFCLKDMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Propanoic Acid Derivatives

Propanoic acid and its derivatives are fundamental building blocks in organic synthesis. A variety of methods are available for their preparation, with the choice of route often depending on the desired substitution pattern and the nature of the starting materials.

One common approach is the hydrocarboxylation of ethylene , where ethylene, carbon monoxide, and a hydrogen source react in the presence of a catalyst. Another widely used industrial method is the oxidation of propanal . dcu.ie

For the synthesis of 3-substituted propanoic acids, the Michael addition is a powerful tool. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters. A wide range of nucleophiles, including amines, can be employed in this reaction. orgsyn.org

Another classical method is the malonic ester synthesis , which allows for the elongation of a carbon chain. By alkylating diethyl malonate with a suitable electrophile and subsequent hydrolysis and decarboxylation, a substituted acetic acid is obtained. To synthesize a propanoic acid derivative, an appropriate two-carbon electrophile would be required.

Functionalization Strategies for the Piperazine (B1678402) Ring System

The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods for its functionalization have been developed. The two secondary amine nitrogens provide convenient handles for introducing a wide array of substituents.

N-Alkylation is the most common functionalization strategy. This can be achieved by reacting piperazine or a monosubstituted piperazine with an alkyl halide or other electrophiles. The reaction can be controlled to favor either mono- or di-substitution by carefully selecting the stoichiometry and reaction conditions. For instance, the use of a large excess of piperazine can promote monosubstitution.

Reductive amination is another versatile method for N-alkylation. This involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

More advanced strategies focus on the functionalization of the carbon atoms of the piperazine ring. These methods, which include C-H activation and lithiation followed by reaction with an electrophile, allow for the introduction of substituents at positions other than the nitrogen atoms, thereby expanding the accessible chemical space.

Targeted Synthesis of 3-(4-Benzylpiperazin-1-yl)propanoic acid

The synthesis of this compound can be approached in a convergent or linear fashion. A common and efficient strategy involves the initial preparation of 1-benzylpiperazine (B3395278), followed by the introduction of the propanoic acid side chain.

Strategies for Carbon-Nitrogen Bond Formation within the Piperazine Ring

The piperazine ring itself can be constructed through various cyclization strategies. A common laboratory and industrial method involves the reaction of ethylenediamine (B42938) with 1,2-dichloroethane. Another approach is the dimerization of aziridines. Reductive cyclization of dioximes is also a viable method for creating the piperazine core.

Introduction and Manipulation of the Propanoic Acid Side Chain

The most direct method for introducing the propanoic acid side chain onto the pre-formed 1-benzylpiperazine is through a Michael addition reaction. In this approach, 1-benzylpiperazine acts as a nucleophile and adds to an acrylic acid equivalent. The reaction can be carried out with acrylic acid itself or with an acrylate (B77674) ester, such as methyl acrylate or ethyl acrylate. If an ester is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid. This reaction is often carried out in a suitable solvent such as methanol (B129727) or ethanol (B145695) and may be heated to ensure completion.

An alternative, though less direct, route would be the alkylation of 1-benzylpiperazine with a 3-halopropanoic acid or its ester, such as ethyl 3-bromopropanoate. This would proceed via a nucleophilic substitution reaction.

Benzylation of the Piperazine Nitrogen

The benzylation of the piperazine ring is a key step in the synthesis. This is typically achieved by reacting piperazine with benzyl (B1604629) chloride. To favor the formation of the mono-benzylated product, 1-benzylpiperazine, a large excess of piperazine is often used. This statistical control minimizes the formation of the disubstituted product, 1,4-dibenzylpiperazine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed. Alternatively, protecting one of the piperazine nitrogens with a suitable protecting group, such as a carbamate, allows for selective benzylation of the other nitrogen, followed by deprotection.

A detailed procedure for the synthesis of 1-benzylpiperazine involves warming a solution of piperazine hexahydrate and piperazine dihydrochloride (B599025) monohydrate in ethanol, followed by the addition of benzyl chloride. The product can then be isolated as the dihydrochloride salt and subsequently converted to the free base.

Asymmetric Synthetic Approaches for Chiral Analogs

While this compound itself is achiral, the introduction of substituents on the carbon atoms of the piperazine ring or the propanoic acid side chain can create chiral centers. The development of asymmetric synthetic routes to access enantiomerically pure chiral analogs is an area of significant interest in medicinal chemistry.

Asymmetric synthesis of piperazine derivatives can be achieved through several strategies:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine ring with defined stereochemistry.

Chiral Auxiliaries: A chiral auxiliary can be attached to the piperazine precursor to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can enable the enantioselective formation of key bonds in the synthesis of the piperazine ring or in the functionalization of a pre-existing ring. For example, asymmetric hydrogenation of a pyrazine (B50134) precursor could yield a chiral piperazine.

For the synthesis of chiral analogs of this compound, one could envision an asymmetric Michael addition of 1-benzylpiperazine to a prochiral α,β-unsaturated ester, catalyzed by a chiral catalyst. Alternatively, a chiral piperazine derivative could be synthesized first and then reacted with an acrylic acid equivalent.

Derivatization Strategies for Structural Modification and Exploration of Chemical Space

The exploration of the chemical space surrounding the this compound scaffold primarily involves transformations of its versatile carboxylic acid functional group. The most common and effective strategies for its derivatization are amide bond formation and esterification. These reactions allow for the introduction of a wide array of substituents, thereby modulating properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Amide Bond Formation

The conversion of the carboxylic acid moiety to an amide is a prevalent and highly significant transformation. thermofisher.com This is typically achieved through a coupling reaction between this compound and a diverse library of primary or secondary amines. To facilitate this reaction, which involves the formation of a stable amide bond, the carboxylic acid must first be activated. thermofisher.com

This activation is commonly accomplished using coupling reagents. Carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the desired amide. Often, additives like 4-dimethylaminopyridine (B28879) (DMAP) are included to catalyze the reaction and improve yields. acgpubs.org

The reaction provides a robust method for connecting various amine-containing fragments to the propanoic acid chain, enabling a broad exploration of structure-activity relationships (SAR). The types of amines used can range from simple alkylamines to complex aromatic and heterocyclic structures.

Illustrative Amide Derivatization Targets

Amine Reactant Type General Structure of Amine Resulting Amide Derivative Structure
Aliphatic Primary Amine R-NH₂ (e.g., Cyclohexylamine) 3-(4-Benzylpiperazin-1-yl)-N-cyclohexylpropanamide
Aromatic Primary Amine Ar-NH₂ (e.g., Aniline) 3-(4-Benzylpiperazin-1-yl)-N-phenylpropanamide
Heterocyclic Sec. Amine (e.g., Morpholine) 1-(3-(4-Benzylpiperazin-1-yl)propanoyl)morpholine

Esterification

Another fundamental derivatization strategy is the conversion of the carboxylic acid to an ester. Esterification can significantly alter the polarity and pharmacokinetic profile of the parent molecule. Several methods can be employed for this transformation.

One of the most classic methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium-driven process, and reaction conditions are often optimized to favor the formation of the ester product.

Alternatively, esters can be formed under milder conditions by first activating the carboxylic acid, similar to amide synthesis, followed by reaction with an alcohol. Another common method is reaction with an alkyl halide in the presence of a base. This variety of synthetic routes allows for the preparation of a wide range of esters, from simple methyl and ethyl esters to more complex and sterically hindered variants.

Illustrative Ester Derivatization Targets

Alcohol Reactant Type General Structure of Alcohol Resulting Ester Derivative Structure
Simple Aliphatic Alcohol R-OH (e.g., Ethanol) Ethyl 3-(4-benzylpiperazin-1-yl)propanoate
Substituted Aliphatic Alcohol (e.g., 2-Methoxyethanol) 2-Methoxyethyl 3-(4-benzylpiperazin-1-yl)propanoate
Benzylic Alcohol Ar-CH₂-OH (e.g., Benzyl alcohol) Benzyl 3-(4-benzylpiperazin-1-yl)propanoate

Through these well-established derivatization strategies, the core structure of this compound can be systematically modified, generating libraries of novel amide and ester compounds for further investigation in various scientific fields.

Structure Activity Relationship Sar Investigations

Elucidating the Role of the Piperazine (B1678402) Core in Biological Activity

The piperazine ring is a common scaffold in medicinal chemistry, recognized for its ability to introduce favorable pharmacokinetic properties and to serve as a versatile linker for various substituents. nih.gov In the context of 3-(4-benzylpiperazin-1-yl)propanoic acid and its analogs, the piperazine core is crucial for several reasons.

Firstly, the two nitrogen atoms of the piperazine ring can engage in important interactions with biological targets. The basicity of these nitrogens, influenced by their pKa values, allows for the formation of ionic bonds or hydrogen bonds with acidic residues in receptor binding pockets. nih.gov This is a key feature in the design of ligands for targets such as G protein-coupled receptors (GPCRs) and enzymes.

Secondly, the piperazine ring acts as a rigid spacer, holding the benzyl (B1604629) group and the propanoic acid moiety in a specific spatial orientation. This conformational constraint is often critical for optimal binding to a receptor. Studies on related compounds have shown that replacing the piperazine with more flexible or differently shaped linkers can lead to a significant loss of activity, highlighting the importance of the piperazine's structural role.

Impact of the Benzyl Substituent on Receptor Interactions and Efficacy

The N-benzyl group of this compound plays a pivotal role in defining the compound's affinity and selectivity for its biological targets. This aromatic moiety can participate in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding site.

SAR studies on related benzylpiperazine derivatives have demonstrated that the nature and position of substituents on the benzyl ring can dramatically alter biological activity. For example, in a series of σ1 receptor ligands, modifications to the aralkyl moiety, which includes the benzyl group, led to a wide range of affinities and selectivities. nih.gov

The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the aromatic system, thereby influencing its interaction with the receptor. For instance, in a series of dopamine (B1211576) D3 receptor ligands, the substitution pattern on the phenyl ring of a related scaffold was found to be a major determinant of binding affinity and selectivity. nih.gov

The following table summarizes the effects of benzyl ring substitutions on the activity of related benzylpiperazine compounds, illustrating the sensitivity of receptor binding to these modifications.

Substitution on Benzyl RingEffect on Biological Activity (Example Target)Reference Compound Class
UnsubstitutedBaseline activityGeneral benzylpiperazines
Methoxy (e.g., 4-methoxy)Increased affinity for σ1 receptorsBenzylpiperazinyl-propan-1-one derivatives nih.gov
Dichloro (e.g., 2,3-dichloro)High affinity and selectivity for D3 dopamine receptorsN-{4-[4-(aryl)piperazin-1-yl]butyl}arylcarboxamides nih.gov
FluoroOften enhances antitumor activityChalcone-piperazine derivatives nih.gov

Influence of the Propanoic Acid Moiety on Pharmacological Profile and Binding

The propanoic acid moiety is a critical component of the this compound structure, contributing significantly to its pharmacological profile. The carboxylic acid group is ionizable at physiological pH, allowing it to form strong ionic interactions with positively charged residues, such as arginine or lysine, in a receptor's binding pocket. This can be a key anchoring point for the ligand.

The length and flexibility of the alkyl chain connecting the piperazine ring to the carboxylic acid are also important. The three-carbon (propanoyl) linker provides a specific distance and conformational flexibility that allows the carboxylate group to optimally position itself for interaction with the target. Variations in this chain length can lead to suboptimal interactions and a decrease in binding affinity.

Arylpropionic acid derivatives are a well-known class of compounds with a broad range of biological activities. humanjournals.com The propanoic acid moiety in these compounds is often essential for their therapeutic effects. humanjournals.com While direct SAR studies on the propanoic acid part of this compound are not extensively detailed in the provided search results, the principles from related arylpropionic acid derivatives can be applied. For instance, esterification or amidation of the carboxylic acid group would be expected to significantly alter the binding mode and pharmacological properties by removing the potential for ionic interactions.

Systematic SAR Studies of this compound Derivatives

Systematic SAR studies involve the synthesis and biological evaluation of a series of analogs where specific parts of the lead molecule are methodically altered. For compounds related to this compound, such studies have been conducted to explore the chemical space around this scaffold and to identify derivatives with improved properties.

For example, in the development of FAAH inhibitors, a series of piperidine/piperazine ureas were investigated, demonstrating high selectivity for FAAH. nih.gov While not identical to the target compound, these studies underscore the importance of the piperazine core in achieving selective inhibition. nih.gov

Another relevant area is the development of ligands for dopamine receptors. Research on N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, which share the substituted piperazine feature, revealed that structural diversity in the aryl amide end of the molecule significantly influences D3 receptor affinity and selectivity. nih.gov This suggests that modifications to the part of the molecule analogous to the propanoic acid moiety can be a fruitful strategy for optimization.

The following table presents hypothetical SAR data based on common trends observed in related compound series to illustrate the principles of systematic SAR studies.

R1 (on Benzyl)R2 (Propanoic Acid Chain)R3 (Piperazine modification)Relative Activity
H-CH2CH2COOH-1
4-OCH3-CH2CH2COOH-5
2,3-Cl2-CH2CH2COOH-10
H-CH2COOH-0.5
H-CH2CH2CONH2-0.1
H-CH2CH2COOH2-CH30.8

This table is illustrative and based on general principles of medicinal chemistry and findings from related but not identical compound series.

Rational Design Principles for Optimized Analogs

The insights gained from SAR studies form the basis for the rational design of optimized analogs of this compound. The goal of rational design is to create new molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Key principles for the rational design of analogs based on this scaffold include:

Bioisosteric Replacement: The carboxylic acid of the propanoic acid moiety could be replaced with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, to potentially improve metabolic stability or alter binding interactions.

Conformational Constraint: Introducing rigidity into the molecule, for example, by incorporating cyclic structures into the propanoic acid chain or by using a more rigid linker than the benzyl group, can lock the molecule into a bioactive conformation, leading to increased affinity and selectivity.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict how analogs will bind. This allows for the design of molecules with complementary shapes and chemical features to the binding site. For instance, docking studies have been used to understand the structure-activity relationship of FAAH inhibitors. mdpi.com

Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be developed that defines the essential spatial arrangement of chemical features required for biological activity. This model can then be used to design new molecules that fit the pharmacophore.

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop novel compounds with tailored pharmacological profiles for specific therapeutic applications.

Preclinical Biological Activity and Mechanistic Studies

In Vitro Pharmacological Profiling

Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Cholinesterases, Kinases)

Currently, there are no available studies detailing the inhibitory activity of 3-(4-Benzylpiperazin-1-yl)propanoic acid against specific enzymes such as carbonic anhydrases, cholinesterases, or various kinases.

Receptor Ligand Binding Studies (e.g., Sigma Receptors, Histamine Receptors, Glutamate (B1630785) Receptors)

Dedicated receptor ligand binding assays to determine the affinity and selectivity of this compound for specific receptor targets, including sigma, histamine, or glutamate receptors, have not been reported in the scientific literature.

Cell-Based Assays for Biological Response (e.g., Antiproliferative Activity, Antimicrobial Effects, Antiglycation)

There is no available data from cell-based assays investigating the potential antiproliferative, antimicrobial, or antiglycation properties of this compound.

Contrary to the lack of in vitro data, the in vivo profile of this compound has been investigated, revealing significant activity in models of pain and epilepsy.

In Vivo Preclinical Efficacy in Animal Models

Assessment of Antinociceptive and Anti-allodynic Effects

The antinociceptive potential of this compound has been evaluated in standard murine models of pain. In the hot plate test, which assesses the response to thermal stimuli, the compound demonstrated a clear analgesic effect. Furthermore, its activity was investigated in the writhing test, a model of visceral chemical-induced pain. In this assay, the compound significantly reduced the number of writhing episodes, indicating a potent antinociceptive effect. These findings suggest that this compound is effective in models of both thermal and visceral pain.

Table 1: Antinociceptive Effects in Animal Models
Test ModelSpeciesObserved Effect
Hot Plate TestMouseDemonstrated analgesic activity
Writhing Test (Chemical-Induced)MouseSignificant reduction in writhing responses

Evaluation of Anticonvulsant Activity

The anticonvulsant properties of this compound were assessed in rodent models of epilepsy, including the maximal electroshock (MES) test and the 6 Hz psychomotor seizure test. The MES test is a widely used model for identifying agents effective against generalized tonic-clonic seizures. In this model, the compound showed protective activity. More notably, it demonstrated significant efficacy in the 6 Hz seizure model, which is considered a model for therapy-resistant partial seizures. The compound's effectiveness in this test highlights its potential as a broad-spectrum anticonvulsant. Minimal neurotoxic effects were observed in the rotarod test at therapeutic doses.

Table 2: Anticonvulsant Activity in Animal Models
Test ModelSpeciesObserved Effect
Maximal Electroshock (MES) TestMouseProtective activity observed
6 Hz Psychomotor Seizure TestMouseSignificant protective activity
Rotarod Test (Neurotoxicity)MouseMinimal neurotoxic effects at active doses

Investigations into Neuroprotective Potential

Similarly, the scientific literature lacks any research into the neuroprotective properties of this compound. There are no available studies that have examined its potential to defend against neuronal injury or degeneration, which can be caused by acute injuries or chronic neurodegenerative diseases. As a result, there are no research findings or data to present in this area.

Mechanistic Insights into Biological Action

Due to the absence of preclinical studies on the biological activity of this compound, there is no information regarding its mechanism of action. The specific molecular targets, signaling pathways, or physiological processes that this compound may modulate have not been elucidated in any published research.

Advanced Analytical and Computational Methodologies

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of "3-(4-Benzylpiperazin-1-yl)propanoic acid" by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region, typically between 7.2 and 7.4 ppm. The methylene (B1212753) protons of the benzyl group would likely resonate as a singlet around 3.5 ppm. The protons on the piperazine (B1678402) ring would show complex splitting patterns in the range of 2.4 to 2.8 ppm. The two methylene groups of the propanoic acid chain would appear as triplets, with the one adjacent to the piperazine nitrogen resonating at approximately 2.7-2.9 ppm and the one adjacent to the carboxylic acid group at around 2.5-2.7 ppm. The acidic proton of the carboxylic acid would be a broad singlet, highly dependent on the solvent and concentration, appearing significantly downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, above 170 ppm. The aromatic carbons of the benzyl group would appear between 125 and 140 ppm. The methylene carbon of the benzyl group would be observed around 63 ppm. The carbons of the piperazine ring are expected to resonate in the 50-55 ppm range. The two methylene carbons of the propanoic acid chain would have distinct signals, with the one alpha to the carbonyl group appearing around 30-35 ppm and the one adjacent to the piperazine nitrogen at approximately 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) >10 (broad s) >170
Benzyl Aromatic (C₆H₅) 7.2-7.4 (m) 125-140
Benzyl Methylene (-CH₂-Ph) ~3.5 (s) ~63
Piperazine Methylene (-CH₂-N-CH₂-) 2.4-2.8 (m) 50-55
Propanoic Methylene (-N-CH₂-) 2.7-2.9 (t) 55-60
Propanoic Methylene (-CH₂-COOH) 2.5-2.7 (t) 30-35

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching bands. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. A strong, sharp absorption peak at approximately 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-N stretching of the piperazine ring would be visible in the 1100-1300 cm⁻¹ region. Finally, the aromatic C=C stretching vibrations of the benzyl group would give rise to peaks in the 1450-1600 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Carboxylic Acid O-H 2500-3300 (broad) Stretching
Aromatic C-H 3000-3100 Stretching
Aliphatic C-H 2800-3000 Stretching
Carbonyl C=O 1700-1725 (strong) Stretching
Aromatic C=C 1450-1600 Stretching
C-N 1100-1300 Stretching

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For "this compound" (molecular weight: 248.32 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 248. A common fragmentation pathway for benzylpiperazine derivatives is the cleavage of the benzylic C-N bond, leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺). Another significant fragmentation would involve the loss of the propanoic acid side chain, resulting in a fragment corresponding to the benzylpiperazine cation. The propanoic acid moiety itself can undergo fragmentation, such as the loss of a carboxyl group (•COOH), leading to a fragment at m/z 203.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating "this compound" from impurities and for its quantification in various samples.

Due to its relatively low volatility and the presence of a carboxylic acid group, "this compound" is more amenable to analysis by High-Performance Liquid Chromatography (HPLC) than Gas Chromatography (GC). For GC analysis, derivatization of the carboxylic acid to a more volatile ester would be necessary.

Reverse-phase HPLC (RP-HPLC) is the most common method for the purity assessment of such compounds. A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase would be a critical parameter to control the ionization state of the carboxylic acid and the piperazine nitrogens, thereby influencing the retention time and peak shape. Detection is typically achieved using a UV detector, with the wavelength set to maximize the absorbance of the benzyl group (around 254 nm).

For the quantification of "this compound" in biological fluids such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. This technique couples the separation power of HPLC with the detection specificity of mass spectrometry.

In a typical LC-MS/MS bioanalytical method, after sample preparation (e.g., protein precipitation or solid-phase extraction), the analyte is separated on a C18 column. The mass spectrometer is usually operated in the positive electrospray ionization (ESI+) mode. For quantification, selected reaction monitoring (SRM) is employed, where the precursor ion (the protonated molecule [M+H]⁺ at m/z 249) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., m/z 91) is monitored in the third quadrupole. This highly specific detection method minimizes interference from the complex biological matrix.

Table 3: Typical Parameters for Chromatographic Analysis of this compound

Technique Stationary Phase Mobile Phase Detection Application
HPLC C18 Acetonitrile/Water with buffer UV (e.g., 254 nm) Purity assessment
LC-MS/MS C18 Acetonitrile/Water with formic acid ESI+-MS/MS (SRM) Quantification in biological matrices

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become central to the drug discovery process, offering a rapid and cost-effective means to predict molecular properties and interactions. These methods allow for the simulation of complex biological systems, providing a window into the mechanisms of drug action. For this compound, these studies are crucial for predicting its interaction with biological targets, understanding its electronic and structural properties, and forecasting its pharmacokinetic profile. While specific published studies focusing exclusively on this compound are limited, the application of these methodologies to the broader class of arylpiperazine derivatives demonstrates their utility and potential.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein. This method is instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For the arylpiperazine class of compounds, molecular docking has been successfully employed to understand their interactions with various receptors, including the androgen receptor, and to predict their potential as antagonists. nih.govfrontiersin.orgresearchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. DFT studies can provide valuable information about the distribution of electron density, molecular orbital energies, and other electronic descriptors. nih.govekb.eg For this compound, DFT calculations could be used to determine its molecular geometry, atomic charges, and dipole moment, all of which influence its interactions with biological macromolecules.

A key aspect of quantum chemical calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netcolab.wsnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Such analyses, which have been applied to various piperazine derivatives, would be invaluable in characterizing the chemical behavior of this compound. tandfonline.comitu.edu.tr

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters such as pKa and lipophilicity (expressed as LogP or LogD) are routinely predicted using computational models to guide the drug design process. chemaxon.comcreative-bioarray.comspringernature.com The pKa value indicates the extent of ionization of a molecule at a given pH, which in turn affects its solubility and ability to cross biological membranes. creative-bioarray.com Lipophilicity is a measure of a compound's ability to partition between a lipid-like environment and an aqueous one, a crucial factor for membrane permeability and interaction with hydrophobic pockets in proteins. acs.org

For this compound, several key physicochemical parameters have been computationally predicted. These predictions are essential for an initial assessment of the compound's drug-like properties.

Parameter Predicted Value Significance in Drug Design
LogP 1.2789 Indicates the lipophilicity of the neutral molecule.
Topological Polar Surface Area (TPSA) 43.78 Ų Relates to the compound's ability to permeate cell membranes.
Hydrogen Bond Acceptors 3 Influences solubility and binding to target proteins.
Hydrogen Bond Donors 1 Affects solubility and receptor binding characteristics.
Rotatable Bonds 5 A measure of molecular flexibility.

Data sourced from computational predictions.

Most drug molecules, including this compound, are flexible and can adopt multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. ijpsr.comfiveable.me Identifying the low-energy conformations is crucial, as the biologically active conformation is often among them. nih.govresearchgate.net This analysis helps in understanding how a molecule might orient itself to fit into a receptor's binding site.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are used to correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. benthamdirect.com Techniques like Comparative Molecular Field Analysis (CoMFA) are employed to build predictive models that can guide the design of new, more potent analogues. nih.govnih.govresearchgate.net These models provide a visual representation of the regions around a molecule where modifications are likely to increase or decrease activity. While a specific 3D-QSAR study for derivatives of this compound has not been identified, such studies on other piperazine derivatives have proven to be a valuable tool in medicinal chemistry for optimizing ligand-receptor interactions. nih.govnih.gov

Future Research Directions and Therapeutic Implications

Development of Novel Therapeutic Agents Based on the 3-(4-Benzylpiperazin-1-yl)propanoic acid Scaffold

The inherent structural features of the this compound scaffold make it a "privileged structure" in medicinal chemistry. This concept refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The development of novel therapeutic agents from this scaffold is an active area of research, with a focus on creating derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

For instance, the modification of the benzyl (B1604629) and piperazine (B1678402) moieties has been a strategy in the design of inhibitors for various enzymes and receptors. Research into related structures, such as N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides, has led to the identification of potent inhibitors of glycine (B1666218) transporter-1 (GlyT-1), highlighting the potential of the broader piperazine-containing scaffold in developing treatments for neuropsychiatric disorders. nih.gov Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for developing novel anticancer agents. nih.govmdpi.com These examples underscore the adaptability of the propanoic acid and piperazine core for generating new therapeutic candidates.

Future efforts will likely focus on synthesizing and screening libraries of this compound analogs against a wide array of biological targets. High-throughput screening campaigns, coupled with structure-based drug design, will be instrumental in identifying lead compounds for various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.

Exploration of Multi-Target Directed Ligands and Polypharmacology

The multifactorial nature of complex diseases like Alzheimer's disease (AD) and cancer has spurred interest in the development of multi-target-directed ligands (MTDLs). jneonatalsurg.comrsc.org This approach, also known as polypharmacology, aims to design single molecules that can modulate multiple biological targets involved in a disease cascade. mdpi.com The this compound scaffold is exceptionally well-suited for the design of MTDLs.

The table below summarizes the potential dual-target applications of derivatives based on the benzylpiperazine scaffold.

Disease AreaPrimary TargetSecondary TargetRationale for Multi-Target Approach
Alzheimer's DiseaseAcetylcholinesterase (AChE)Beta-Amyloid (Aβ) AggregationAddresses both symptomatic relief (cholinergic hypothesis) and disease modification (amyloid cascade hypothesis). jneonatalsurg.com
CancerTyrosine Kinases (e.g., EGFR)Sirtuin 2 (SIRT2)Overcomes drug resistance and enhances therapeutic efficacy by targeting multiple signaling pathways. mdpi.com
Neuropsychiatric DisordersDopamine (B1211576) D3 ReceptorSerotonin Receptors (e.g., 5-HT)Provides a broader spectrum of activity and potentially reduces side effects associated with single-receptor modulation. nih.gov

Future research in this area will involve the rational design of this compound derivatives that can achieve a balanced activity profile against multiple targets of interest, while maintaining drug-like properties.

Deeper Mechanistic Elucidation of Biological Pathways

While the this compound scaffold holds therapeutic promise, a deeper understanding of the biological pathways modulated by its derivatives is crucial for their successful clinical translation. Future research will need to employ a combination of in vitro and in vivo studies, along with systems biology approaches, to elucidate the precise mechanisms of action of these compounds.

This will involve identifying the primary molecular targets and any off-target effects, as well as understanding how these interactions translate into cellular and physiological responses. For example, if a derivative is found to have anticancer activity, it will be important to determine whether it induces apoptosis, inhibits cell proliferation, or affects other cancer-related pathways. nih.gov In the case of neurodegenerative diseases, research will focus on how these compounds affect neuronal signaling, neuroinflammation, and protein aggregation pathways.

Advanced techniques such as chemoproteomics, transcriptomics, and metabolomics will be invaluable in mapping the global cellular changes induced by these compounds. This will not only provide a more complete picture of their biological activity but also help in identifying potential biomarkers for patient stratification and monitoring therapeutic response.

Innovations in Synthetic Strategies for Architecturally Complex Analogs

The synthesis of novel analogs of this compound with greater structural complexity is essential for exploring a wider chemical space and improving therapeutic properties. Future research will focus on developing innovative and efficient synthetic methodologies to create these architecturally complex molecules.

This includes the development of novel catalytic systems, the use of flow chemistry for rapid library synthesis, and the application of diversity-oriented synthesis to generate structurally diverse compound collections. For example, new methods for the functionalization of the piperazine ring and the aromatic benzyl group will allow for the introduction of a wider range of substituents and the creation of more rigid or conformationally constrained analogs. nih.gov

Furthermore, the development of stereoselective synthetic routes will be important for accessing enantiomerically pure compounds, which can exhibit different pharmacological activities and safety profiles. The synthesis and evaluation of such complex analogs will be critical for advancing the therapeutic potential of the this compound scaffold.

Opportunities for Scaffold Optimization and Design for Specific Biological Targets

The versatility of the this compound scaffold provides ample opportunities for optimization and tailoring for specific biological targets. Structure-activity relationship (SAR) studies, guided by computational modeling and structural biology, will be key to designing next-generation compounds with improved efficacy and selectivity.

Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of derivatives to their target proteins and to guide the design of new analogs with enhanced binding affinity. jneonatalsurg.com For example, by understanding the key interactions between a lead compound and its target, medicinal chemists can make targeted modifications to the scaffold to improve its potency and selectivity.

The table below outlines potential strategies for optimizing the this compound scaffold for different biological targets.

Structural MoietyPotential ModificationsDesired Outcome
Benzyl GroupSubstitution with electron-donating or -withdrawing groups; replacement with other aromatic or heteroaromatic rings.Improved binding affinity and selectivity; modulation of pharmacokinetic properties.
Piperazine RingIntroduction of substituents; replacement with other heterocyclic rings (e.g., piperidine).Altered basicity and lipophilicity; exploration of new binding interactions.
Propanoic Acid ChainVariation of linker length; replacement with other acidic bioisosteres (e.g., tetrazole).Optimization of binding to the target; improved metabolic stability.

Through a continuous cycle of design, synthesis, and biological evaluation, the this compound scaffold can be systematically optimized to yield highly potent and selective drug candidates for a variety of diseases.

Q & A

Q. What are the common synthetic routes for 3-(4-Benzylpiperazin-1-yl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: Aminomethylation of ketones using benzylpiperazine derivatives is a viable synthetic approach. For example, 3-(Benzylpiperazin-1-yl)propanone can undergo condensation with appropriate carboxylic acid precursors under acidic or basic conditions. Optimization involves:

  • Catalyst selection : Use of trifluoroacetic acid (TFA) or NaBH(OAc)₃ for reductive amination .
  • Temperature control : Reactions typically proceed at 60–80°C for 6–12 hours.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) yields >95% purity.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm piperazine ring substitution (δ 2.5–3.5 ppm for N-CH₂ groups) and carboxylic acid proton (δ 12–13 ppm) .
    • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H bend (~3300 cm⁻¹).
  • Mass spectrometry : ESI-MS in positive mode for molecular ion [M+H]⁺ (e.g., m/z 305 for C₁₇H₂₄N₂O₃) .
  • Melting point : Compare observed values (e.g., 187–190°C for analogs) with literature .

Advanced Research Questions

Q. What metabolic pathways are anticipated for this compound in vivo, and how can metabolites be identified?

Methodological Answer: Based on structurally related propanoic acid derivatives, expected pathways include:

  • Phase I metabolism :
    • Dehydroxylation : Removal of hydroxyl groups by gut microbiota, forming 3-(4-phenylpiperazin-1-yl)propanoic acid .
  • Phase II metabolism :
    • Sulfation/glucuronidation : Conjugation at the carboxylic acid group, detected via LC-MS/MS (e.g., m/z shifts +80 Da for sulfate, +176 Da for glucuronide) .
      Analytical workflow :
    • Administer compound to model organisms (e.g., mice).
    • Collect urine/blood samples, extract metabolites using SPE (C18 columns).
    • Analyze via UPLC-QTOF-MS with MetaboLynx™ software for metabolite ID .

Q. How can researchers resolve contradictions in impurity profiling during synthesis?

Methodological Answer: Common impurities include unreacted benzylpiperazine or decarboxylated byproducts. Resolution strategies:

  • HPLC-DAD : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to separate impurities.
  • Quantitative NMR (qNMR) : Compare integration of benzylpiperazine protons (δ 3.5–4.0 ppm) against the target compound .
  • Spiking experiments : Add known impurities (e.g., 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) to confirm retention times .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinity to targets (e.g., GPCRs or enzymes).
    • Prepare ligand (protonated at physiological pH) and receptor (e.g., serotonin receptor 5-HT₁A PDB: 6WGT).
    • Validate with known agonists/antagonists (RMSD <2.0 Å) .
  • QSAR modeling :
    • Train models on analogs (e.g., 3-(4-Benzyloxyphenyl)propionic acid) using descriptors like logP, polar surface area, and H-bond donors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.